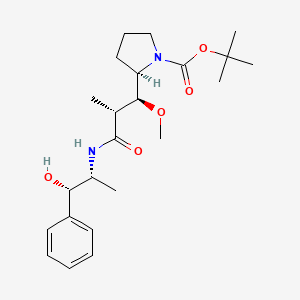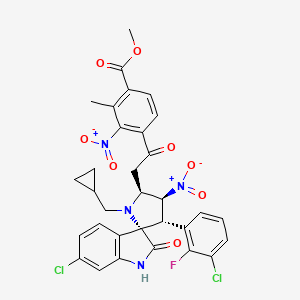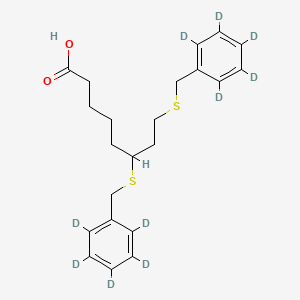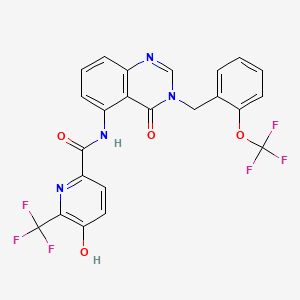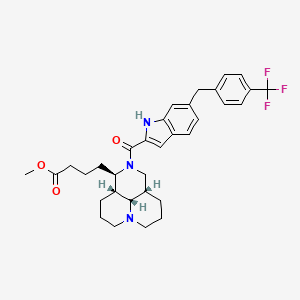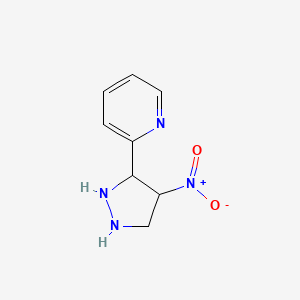
2-(4-Nitropyrazolidin-3-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Nitropyrazolidin-3-yl)pyridine is a heterocyclic compound that contains both a pyridine ring and a pyrazolidine ring with a nitro group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitropyrazolidin-3-yl)pyridine can be achieved through several methods. One common approach involves the nitration of pyridine derivatives. For example, the reaction of pyridine with dinitrogen pentoxide in an organic solvent can yield nitropyridinium ions, which can then be reacted with sulfur dioxide and water to produce nitropyridine . Another method involves the nitration of pyridines using nitric acid in trifluoroacetic anhydride, resulting in the formation of nitropyridines in varying yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration processes. These processes are optimized for high yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
2-(4-Nitropyrazolidin-3-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
2-(4-Nitropyrazolidin-3-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, including polymers and coordination complexes.
作用機序
The mechanism of action of 2-(4-Nitropyrazolidin-3-yl)pyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as a ligand, binding to metal ions and forming coordination complexes that exhibit unique properties .
類似化合物との比較
Similar Compounds
2,5-Di(het)arylpyridines: These compounds also contain a pyridine ring and exhibit similar chemical reactivity.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-(pyridin-2-yl)pyrimidine: Another heterocyclic compound with a pyridine ring and pyrazole ring, showing similar synthetic routes and applications.
Uniqueness
2-(4-Nitropyrazolidin-3-yl)pyridine is unique due to the presence of both a nitro group and a pyrazolidine ring, which confer distinct chemical and biological properties. Its ability to form coordination complexes and undergo various chemical transformations makes it a versatile compound in research and industrial applications.
特性
分子式 |
C8H10N4O2 |
|---|---|
分子量 |
194.19 g/mol |
IUPAC名 |
2-(4-nitropyrazolidin-3-yl)pyridine |
InChI |
InChI=1S/C8H10N4O2/c13-12(14)7-5-10-11-8(7)6-3-1-2-4-9-6/h1-4,7-8,10-11H,5H2 |
InChIキー |
DJJDPGMNXMGQAB-UHFFFAOYSA-N |
正規SMILES |
C1C(C(NN1)C2=CC=CC=N2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



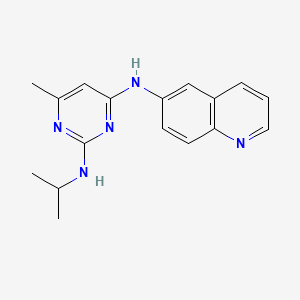

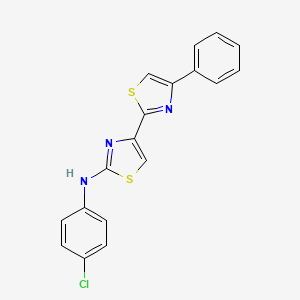
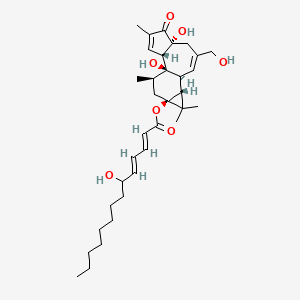
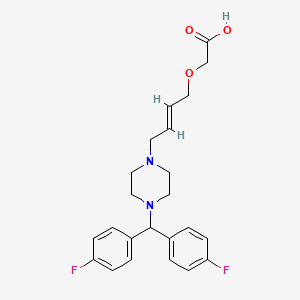
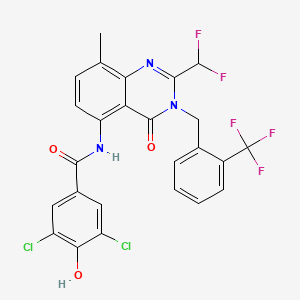
![3-Methyl-5-[3-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]thiophen-2-yl]hexanoic acid](/img/structure/B12367525.png)
